molecular formula C9H8Cl2O2S B2638704 2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid CAS No. 99846-99-8

2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid

Cat. No.: B2638704
CAS No.: 99846-99-8
M. Wt: 251.12
InChI Key: CHESPMUHLLVPAV-UHFFFAOYSA-N
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Description

2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C9H8Cl2O2S and a molecular weight of 251.13 g/mol . This compound is characterized by the presence of a dichlorophenyl group attached to a sulfanyl propanoic acid moiety. It is commonly used in biochemical research and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid typically involves the reaction of 2,5-dichlorothiophenol with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and distillation may be employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated or nitrated derivatives of the dichlorophenyl group

Scientific Research Applications

2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the sulfanyl group also imparts distinct chemical properties, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-(2,5-dichlorophenyl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c1-5(9(12)13)14-8-4-6(10)2-3-7(8)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHESPMUHLLVPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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